molecular formula C14H15BO2 B14042165 (2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B14042165
M. Wt: 226.08 g/mol
InChI Key: FYCJDRGMHABLJP-UHFFFAOYSA-N
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Description

(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl substituents. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The choice of catalyst, base, and solvent can vary depending on the specific requirements of the production process. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.

    Esterification: Alcohols and acid catalysts (e.g., HCl) are typically employed.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Esterification: The major product is a boronate ester.

Scientific Research Applications

(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which have applications in treating diseases such as cancer.

    Industry: In the materials science field, boronic acids are used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetallation with an aryl halide, and subsequent reductive elimination to form the biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the biphenyl structure and methyl substituents, making it less sterically hindered.

    4-Methylphenylboronic Acid: Contains a single methyl group on the phenyl ring, offering different reactivity and steric properties.

    2,6-Dimethylphenylboronic Acid: Features two methyl groups on a single phenyl ring, differing in electronic and steric effects.

Uniqueness

(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure with two methyl substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the biphenyl moiety can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)phenyl]boronic acid

InChI

InChI=1S/C14H15BO2/c1-10-4-3-5-14(11(10)2)12-6-8-13(9-7-12)15(16)17/h3-9,16-17H,1-2H3

InChI Key

FYCJDRGMHABLJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC(=C2C)C)(O)O

Origin of Product

United States

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